molecular formula C14H11N3O4S B2953167 Methyl 2-(3-methylisoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 946319-08-0

Methyl 2-(3-methylisoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2953167
CAS RN: 946319-08-0
M. Wt: 317.32
InChI Key: YZCBFGOXLZLRAH-UHFFFAOYSA-N
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Description

“Methyl 2-(3-methylisoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate” is a chemical compound with the molecular formula C14H11N3O4S and a molecular weight of 317.32. It is a derivative of benzothiazole, a class of compounds that have been found to have significant anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. Attached to this bicyclic system is a carboxylate group, an isoxazole ring, and a carboxamido group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These reactions are used to introduce various functional groups into the benzothiazole ring system, thereby modifying its chemical properties and biological activity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its molecular formula (C14H11N3O4S) and molecular weight (317.32). Further details about its physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved papers.

Scientific Research Applications

Synthesis and Drug Discovery Building Blocks

Efficient Synthesis of Hydroxy-Substituted Compounds : Benzo[d]thiazole, a component of various bioactive compounds, is synthesized to create building blocks that can be substituted at different positions, offering a pathway to explore chemical space around molecules for targeting specific ligands (Durcik et al., 2020).

Auxiliary-Directed C(sp(3))-H Bond Activation : The use of new bidentate auxiliaries derived from isoxazole-3-carboxamide for Pd-catalyzed C(sp(3))-H bond activation demonstrates its role in the selective and efficient synthesis of non-natural amino acids, highlighting its potential in medicinal chemistry (Pasunooti et al., 2015).

Chemical Synthesis and Characterization

Synthesis of 3-Methylisoxazole-5-Carboxamides : The one-pot synthesis of 3-methylisoxazole-5-carboxamides and their derivatives from 3-methyl isoxazole-5-carboxylic acid illustrates the compound's versatility in creating a variety of chemical structures, contributing to the expansion of chemical libraries for drug discovery (Martins et al., 2002).

Biological Applications and Anticancer Research

New Platinum-Oxicam Complexes : The synthesis and characterization of platinum-oxicam complexes with derivatives of 5-methylisoxazol demonstrate significant anticancer activity, offering a new approach to cancer therapy through the design of metal-based drugs (Tamasi et al., 2010).

Antitumor Benzothiazoles : The synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, exploring the anticancer properties of benzothiazole derivatives, showcases the potential of such compounds in developing novel antitumor agents (Hutchinson et al., 2001).

Future Directions

Benzothiazole derivatives, including “Methyl 2-(3-methylisoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate”, have shown promising anti-tubercular activity . Future research could focus on further optimizing the synthetic pathways for these compounds, studying their mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies. This could potentially lead to the development of new anti-tubercular drugs.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives, which this compound is a part of, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecules it interacts with .

Cellular Effects

Thiazole derivatives have been found to have a range of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives can show changes in their effects over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Thiazole derivatives can show varying effects at different dosages, including threshold effects, toxic effects at high doses, and other dose-dependent effects .

Metabolic Pathways

Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name

methyl 2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-7-5-10(21-17-7)12(18)16-14-15-9-4-3-8(13(19)20-2)6-11(9)22-14/h3-6H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCBFGOXLZLRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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